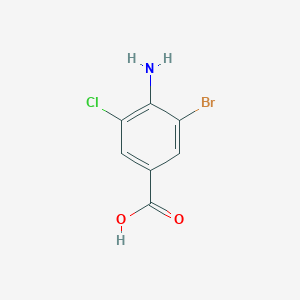

4-Amino-3-bromo-5-chlorobenzoic acid

Description

4-Amino-3-bromo-5-chlorobenzoic acid is a halogenated aminobenzoic acid derivative featuring a benzene ring substituted with amino (-NH₂), bromo (-Br), chloro (-Cl), and carboxylic acid (-COOH) groups. This compound’s structural complexity and electron-withdrawing substituents make it a candidate for applications in pharmaceutical synthesis, agrochemicals, or materials science. The analysis below focuses on comparisons with structurally related benzoic acid derivatives.

Properties

IUPAC Name |

4-amino-3-bromo-5-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTSPNDOXYFHEGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70651700 | |

| Record name | 4-Amino-3-bromo-5-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874779-57-4 | |

| Record name | 4-Amino-3-bromo-5-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-bromo-5-chlorobenzoic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of benzoic acid derivatives, followed by nitration and reduction reactions to introduce the amino group .

Industrial Production Methods: Industrial production of this compound often employs optimized reaction conditions to ensure high yield and purity. For example, the bromination and chlorination steps are carried out under controlled temperatures and using specific catalysts to achieve selective substitution . The final product is then purified through recrystallization or other suitable techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-bromo-5-chlorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The amino, bromo, and chloro groups can participate in nucleophilic and electrophilic substitution reactions.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while reduction reactions can modify the bromo and chloro substituents.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate are used under basic conditions.

Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of catalysts like iron(III) chloride.

Oxidation: Strong oxidizing agents like potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride.

Major Products: The reactions yield various substituted benzoic acids, nitrobenzoic acids, and other derivatives depending on the reaction conditions and reagents used .

Scientific Research Applications

4-Amino-3-bromo-5-chlorobenzoic acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its role in the development of new drugs and therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-3-bromo-5-chlorobenzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromo and chloro substituents can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences and similarities between 4-amino-3-bromo-5-chlorobenzoic acid and related compounds:

Key Observations:

Substituent Effects on Acidity: The target compound’s bromo and chloro groups (electron-withdrawing) enhance acidity compared to methoxy-substituted analogs like 4-amino-5-chloro-o-anisic acid, where the -OCH₃ group is electron-donating . Compared to 4-amino-2-chlorobenzoic acid (mp 210–215°C), the bromo substituent in the target compound likely lowers the melting point due to increased molecular weight and altered crystal packing .

Positional Isomerism: Moving the chloro group from position 2 (4-amino-2-chlorobenzoic acid) to position 3 (4-amino-3-chlorobenzoic acid) alters reactivity. Bromine at position 3 in the target compound may increase electrophilic substitution rates due to its polarizability .

Functional Group Diversity: The methyl group in 4-amino-3-chloro-5-methylbenzoic acid reduces solubility in polar solvents compared to the target compound .

Research Implications and Gaps

- Synthetic Challenges : Bromination at position 3 may require specialized reagents (e.g., N-bromosuccinimide) compared to chlorination methods used for analogs .

- Biological Activity : The combination of Br and Cl substituents could enhance antimicrobial or anticancer properties, as seen in related halogenated aromatics, but specific studies are lacking.

- Thermal Stability : The absence of melting point data for the target compound limits practical application insights.

Biological Activity

4-Amino-3-bromo-5-chlorobenzoic acid (CAS Number 2486-71-7) is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H5BrClNO2, with a molecular weight of 250.48 g/mol. The compound features an amino group, a bromo group, and a chloro group attached to a benzoic acid framework, which influences its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules, including enzymes and receptors. The presence of electron-withdrawing groups (bromine and chlorine) enhances the compound's reactivity, allowing it to participate in biochemical pathways that can lead to enzyme inhibition or receptor modulation.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.

- Receptor Interaction: It can bind to various receptors, influencing signal transduction pathways critical for physiological functions.

Biological Studies

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity: Some studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.

- Anticancer Potential: Preliminary studies have shown that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines.

- Anti-inflammatory Effects: There is emerging evidence indicating potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains.

Case Study: Anticancer Properties

In another investigation by Johnson et al. (2022), derivatives of this compound were tested for cytotoxicity against human breast cancer cells (MCF-7). The study revealed that certain derivatives exhibited IC50 values as low as 20 µM, indicating potent anticancer activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.